molecular formula C12H12FNO3S B10798741 1-(4-Fluorophenyl)-2,5-dimethylpyrrole-3-sulfonic acid

1-(4-Fluorophenyl)-2,5-dimethylpyrrole-3-sulfonic acid

Cat. No.: B10798741
M. Wt: 269.29 g/mol
InChI Key: BQXSPSVCTGUVIU-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-2,5-dimethylpyrrole-3-sulfonic acid is a synthetic organic compound that belongs to the class of pyrrole derivatives. Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorophenyl group in the compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-2,5-dimethylpyrrole-3-sulfonic acid typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a cyclization reaction involving a suitable precursor such as an α,β-unsaturated ketone and an amine.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorinated aromatic compound.

    Sulfonation: The sulfonic acid group can be introduced through a sulfonation reaction using a sulfonating agent such as sulfur trioxide or chlorosulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts to enhance the reaction rate.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorophenyl)-2,5-dimethylpyrrole-3-sulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in an alcoholic solvent.

    Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using sulfuric acid.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced pyrrole derivatives.

    Substitution: Formation of substituted pyrrole derivatives with different functional groups.

Scientific Research Applications

1-(4-Fluorophenyl)-2,5-dimethylpyrrole-3-sulfonic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its stability and biological activity.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-2,5-dimethylpyrrole-3-sulfonic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound’s ability to bind to biological targets, such as enzymes or receptors, leading to its biological effects. The sulfonic acid group may also play a role in the compound’s solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)-2,5-dimethylpyrrole: Lacks the sulfonic acid group, which may affect its solubility and reactivity.

    2,5-Dimethylpyrrole-3-sulfonic acid: Lacks the fluorophenyl group, which may reduce its chemical stability and biological activity.

    1-Phenyl-2,5-dimethylpyrrole-3-sulfonic acid: Contains a phenyl group instead of a fluorophenyl group, which may alter its biological properties.

Uniqueness

1-(4-Fluorophenyl)-2,5-dimethylpyrrole-3-sulfonic acid is unique due to the presence of both the fluorophenyl and sulfonic acid groups. The fluorophenyl group enhances its chemical stability and biological activity, while the sulfonic acid group improves its solubility and reactivity. This combination of properties makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C12H12FNO3S

Molecular Weight

269.29 g/mol

IUPAC Name

1-(4-fluorophenyl)-2,5-dimethylpyrrole-3-sulfonic acid

InChI

InChI=1S/C12H12FNO3S/c1-8-7-12(18(15,16)17)9(2)14(8)11-5-3-10(13)4-6-11/h3-7H,1-2H3,(H,15,16,17)

InChI Key

BQXSPSVCTGUVIU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)F)C)S(=O)(=O)O

Origin of Product

United States

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